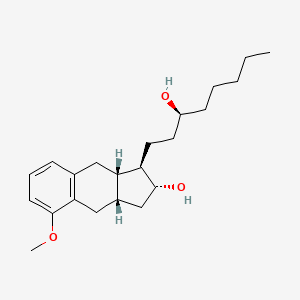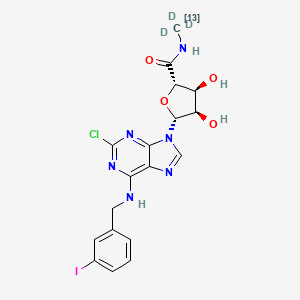
2-Cl-IB-MECA-13C,d3
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-N6-(3-iodobenzyl)-5’-N-methylcarboxamidoadenosine-13C,d3, commonly known as 2-Cl-IB-MECA-13C,d3, is a labeled compound used primarily as an internal standard for the quantification of 2-Cl-IB-MECA. This compound is an adenosine A3 receptor agonist, which means it selectively binds to and activates the A3 subtype of adenosine receptors. These receptors are involved in various physiological processes, including anti-inflammatory and anti-cancer activities.
Métodos De Preparación
The synthesis of 2-Cl-IB-MECA-13C,d3 involves the incorporation of carbon-13 and deuterium isotopes into the molecular structure of 2-Cl-IB-MECA. The synthetic route typically starts with the preparation of the labeled nucleoside, followed by the introduction of the chloro and iodobenzylic groups. The reaction conditions often involve the use of specific reagents and catalysts to ensure the selective incorporation of isotopes. Industrial production methods may include large-scale synthesis using automated systems to maintain consistency and purity.
Análisis De Reacciones Químicas
2-Cl-IB-MECA-13C,d3 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group with another.
Aplicaciones Científicas De Investigación
2-Cl-IB-MECA-13C,d3 has a wide range of scientific research applications:
Chemistry: It is used as an internal standard in analytical chemistry for the quantification of 2-Cl-IB-MECA.
Biology: It is used in studies involving adenosine receptors to understand their role in various biological processes.
Medicine: It has shown potential in the treatment of various cancers, including pancreatic and liver cancer, by regulating proliferative and drug resistance pathways.
Industry: It is used in the pharmaceutical industry for the development of new drugs targeting adenosine receptors.
Mecanismo De Acción
2-Cl-IB-MECA-13C,d3 exerts its effects by selectively binding to and activating the A3 adenosine receptor. This activation leads to the modulation of various signaling pathways, including the Wnt/β-catenin and Sonic hedgehog/Ptch/Gli pathways. These pathways are involved in cell proliferation, differentiation, and apoptosis. The compound also reduces the expression of multidrug resistance-associated proteins, enhancing the cytotoxic effects of conventional chemotherapy .
Comparación Con Compuestos Similares
2-Cl-IB-MECA-13C,d3 is unique due to its isotopic labeling, which makes it an ideal internal standard for quantification purposes. Similar compounds include:
2-Cl-IB-MECA: The non-labeled version of the compound, which also acts as an adenosine A3 receptor agonist.
IB-MECA: Another adenosine A3 receptor agonist with similar biological activities but without the chloro and iodobenzylic groups.
NECA: A non-selective adenosine receptor agonist that activates multiple adenosine receptor subtypes
Propiedades
Fórmula molecular |
C18H18ClIN6O4 |
|---|---|
Peso molecular |
548.7 g/mol |
Nombre IUPAC |
(2S,3S,4R,5R)-5-[2-chloro-6-[(3-iodophenyl)methylamino]purin-9-yl]-3,4-dihydroxy-N-(trideuterio(113C)methyl)oxolane-2-carboxamide |
InChI |
InChI=1S/C18H18ClIN6O4/c1-21-16(29)13-11(27)12(28)17(30-13)26-7-23-10-14(24-18(19)25-15(10)26)22-6-8-3-2-4-9(20)5-8/h2-5,7,11-13,17,27-28H,6H2,1H3,(H,21,29)(H,22,24,25)/t11-,12+,13-,17+/m0/s1/i1+1D3 |
Clave InChI |
IPSYPUKKXMNCNQ-ZFCSCANNSA-N |
SMILES isomérico |
[2H][13C]([2H])([2H])NC(=O)[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=C(N=C32)Cl)NCC4=CC(=CC=C4)I)O)O |
SMILES canónico |
CNC(=O)C1C(C(C(O1)N2C=NC3=C(N=C(N=C32)Cl)NCC4=CC(=CC=C4)I)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![7-(4-Methylsulfanylphenyl)-5-thiophen-2-yl-1,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B13842532.png)

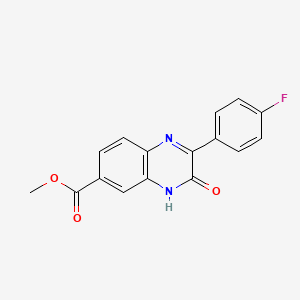
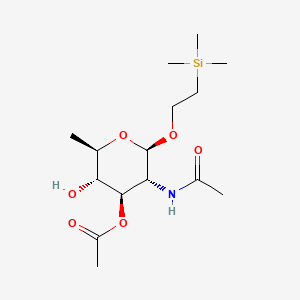
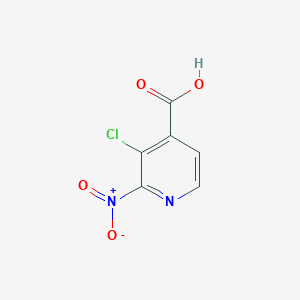
![[UL-13C6gal]Lactose](/img/structure/B13842568.png)
![(2R)-2-prop-1-ynoxy-1-azabicyclo[2.2.2]octane](/img/structure/B13842570.png)
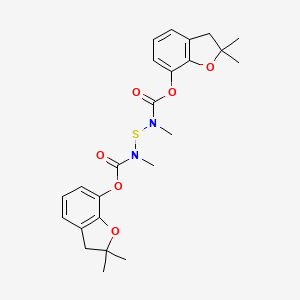

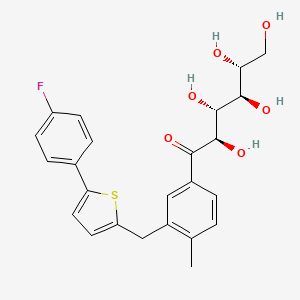
![(5R,6R)-5-acetamido-2,4-dihydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylic acid](/img/structure/B13842596.png)
